molecular formula C19H20N4O4S B10878025 3-({4-[(4-nitrophenyl)sulfonyl]piperazin-1-yl}methyl)-1H-indole

3-({4-[(4-nitrophenyl)sulfonyl]piperazin-1-yl}methyl)-1H-indole

Cat. No.: B10878025
M. Wt: 400.5 g/mol
InChI Key: BQAWSCRPVSHKFH-UHFFFAOYSA-N
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Description

3-({4-[(4-NITROPHENYL)SULFONYL]PIPERAZINO}METHYL)-1H-INDOLE is a complex organic compound that features a combination of indole and piperazine structures, with a nitrophenylsulfonyl group attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-({4-[(4-NITROPHENYL)SULFONYL]PIPERAZINO}METHYL)-1H-INDOLE typically involves multiple steps, starting with the preparation of the indole core. The indole can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions. The piperazine moiety is then introduced through nucleophilic substitution reactions, often using piperazine derivatives. The final step involves the sulfonylation of the piperazine nitrogen with 4-nitrobenzenesulfonyl chloride under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-({4-[(4-NITROPHENYL)SULFONYL]PIPERAZINO}METHYL)-1H-INDOLE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Reduction: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Substitution: The sulfonyl group can be substituted with other electrophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas with a palladium catalyst.

    Reduction: Potassium permanganate or chromium trioxide.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Amino derivatives of the compound.

    Reduction: Hydroxylated or carboxylated derivatives.

    Substitution: Various substituted indole derivatives depending on the electrophile used.

Scientific Research Applications

3-({4-[(4-NITROPHENYL)SULFONYL]PIPERAZINO}METHYL)-1H-INDOLE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs for treating diseases such as cancer and neurological disorders.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-({4-[(4-NITROPHENYL)SULFONYL]PIPERAZINO}METHYL)-1H-INDOLE involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The nitrophenylsulfonyl group is particularly important for its binding affinity and specificity, while the indole core can interact with hydrophobic pockets in the target proteins.

Comparison with Similar Compounds

Similar Compounds

  • **4-[(4-NITROPHENYL)SULFONYL]PIPERAZINE
  • **1H-INDOLE-3-CARBALDEHYDE
  • **4-NITROPHENYL SULFONE

Uniqueness

3-({4-[(4-NITROPHENYL)SULFONYL]PIPERAZINO}METHYL)-1H-INDOLE is unique due to its combination of structural features, which confer specific chemical and biological properties. The presence of both the indole and piperazine moieties, along with the nitrophenylsulfonyl group, allows for versatile interactions with various molecular targets, making it a valuable compound for research and development in multiple fields.

Properties

Molecular Formula

C19H20N4O4S

Molecular Weight

400.5 g/mol

IUPAC Name

3-[[4-(4-nitrophenyl)sulfonylpiperazin-1-yl]methyl]-1H-indole

InChI

InChI=1S/C19H20N4O4S/c24-23(25)16-5-7-17(8-6-16)28(26,27)22-11-9-21(10-12-22)14-15-13-20-19-4-2-1-3-18(15)19/h1-8,13,20H,9-12,14H2

InChI Key

BQAWSCRPVSHKFH-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=CNC3=CC=CC=C32)S(=O)(=O)C4=CC=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

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